4-(2-methylbutyl)benzoyl chloride
Description
Significance of Acyl Chlorides as Electrophilic Reagents in Organic Synthesis
The high reactivity of acyl chlorides stems from the electronic nature of the carbonyl group and the attached chlorine atom. Both the oxygen and chlorine atoms are highly electronegative, pulling electron density away from the carbonyl carbon. nih.gov This polarization results in a significant partial positive charge on the carbon atom, rendering it highly electrophilic and susceptible to attack by nucleophiles. nih.govnih.govncert.nic.in The chlorine atom also serves as an excellent leaving group, further facilitating nucleophilic acyl substitution reactions. ncert.nic.inontosight.ai
This inherent reactivity makes acyl chlorides versatile intermediates for the synthesis of a wide range of other carboxylic acid derivatives. wikipedia.org They readily react with:
Water to form carboxylic acids. wikipedia.orgnih.gov
Alcohols to produce esters. wikipedia.orgnih.gov
Ammonia (B1221849) and amines to yield amides. wikipedia.orgnih.gov
Carboxylic acid salts to form acid anhydrides. nih.gov
These transformations typically occur through a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the electrophilic carbonyl carbon, followed by the elimination of the chloride ion. google.com Because of their high reactivity, acyl chlorides are often prepared immediately before use under anhydrous conditions, as they can react vigorously with water. nih.gov The most common methods for their synthesis involve the treatment of carboxylic acids with reagents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride. wikipedia.orggoogle.com
Overview of Aromatic Acyl Chlorides in Contemporary Research
Aromatic acyl chlorides, with the -COCl group attached to an aromatic ring, are particularly important in modern chemical research and industry. Benzoyl chloride (C₆H₅COCl) is the parent compound of this class and serves as a key intermediate in the production of dyes, perfumes, pharmaceuticals, and resins. wikipedia.orgchemicalbook.com Substituted benzoyl chlorides are widely used to introduce specific benzoyl moieties into molecules, which can be crucial for the biological activity of pharmaceuticals or the properties of advanced materials. google.com
For instance, 4-nitrobenzoyl chloride is a precursor for the anesthetic procaine, and 4-chlorobenzoyl chloride is used in the manufacturing of high-performance polymers. wikipedia.org In the agrochemical industry, derivatives of benzoyl chloride are used to synthesize pesticides and herbicides. nih.govorganic-chemistry.org
A significant application of aromatic acyl chlorides is in the Friedel-Crafts acylation reaction. wikipedia.orgepa.gov This reaction, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (like AlCl₃), is a powerful method for forming carbon-carbon bonds and synthesizing aryl ketones. wikipedia.orgepa.gov These ketones are often important intermediates in the synthesis of more complex molecules.
Structural Features and Reactivity Generalities Relevant to 4-(2-methylbutyl)benzoyl chloride
The compound this compound possesses a unique combination of structural features that influence its properties and reactivity.
| Property | Value |
| Molecular Formula | C₁₂H₁₅ClO |
| Molecular Weight | 210.7 g/mol |
| IUPAC Name | 4-[(2S)-2-methylbutyl]benzoyl chloride |
| CAS Number | 62796-32-1 |
Data sourced from PubChem and the US Environmental Protection Agency. nih.govlibretexts.org
The key structural features are:
The Benzoyl Chloride Moiety : This provides the high reactivity characteristic of acyl chlorides, as discussed previously.
The para-Substituted Aromatic Ring : The substituent is located at the 4-position of the benzene (B151609) ring.
The (2S)-2-methylbutyl Group : This is a chiral, branched alkyl group. The "(2S)" designation indicates a specific stereochemical configuration at the second carbon of the butyl chain.
The 2-methylbutyl group influences the molecule in two main ways:
Electronic Effects : Alkyl groups are generally considered to be weakly electron-donating. ncert.nic.in This electron-donating nature can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride, potentially affecting its reaction rates. libretexts.org
Steric Effects : The branched nature of the 2-methylbutyl group introduces steric hindrance. colorado.edu This bulkiness can influence how other molecules approach the reactive acyl chloride group.
The chirality of the 2-methylbutyl group is a significant feature. The synthesis of such a molecule requires stereospecific methods to obtain the desired enantiomer. Research has shown the synthesis of (+)-4-(2'-methylbutyl)benzoyl chloride from (+)-4-(2'-methylbutyl)benzoic acid using thionyl chloride. ontosight.ai This chiral benzoyl chloride has been utilized as a dopant in liquid crystal mixtures to improve their display properties. ontosight.aiuobasrah.edu.iq The presence of such chiral side chains is known to influence the mesomorphic properties of liquid crystals. researchgate.netmasterorganicchemistry.com
Historical Development of Synthetic Applications of Benzoyl Chloride Derivatives
The history of benzoyl chloride itself dates back to 1832, when it was first prepared by Friedrich Wöhler and Justus von Liebig. wikipedia.org Its discovery was a significant milestone in the development of organic chemistry. nih.gov Early methods of preparation included the chlorination of benzaldehyde (B42025) and benzyl (B1604629) alcohol. wikipedia.orgchemicalbook.com
The development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James Crafts was a pivotal moment for the application of benzoyl chloride and its derivatives. epa.gov This reaction provided a reliable method for attaching acyl groups to aromatic rings, opening up new synthetic pathways. epa.govresearchgate.net
Initially, the applications were foundational, focusing on the synthesis of simple aromatic ketones like benzophenone. nih.gov Over time, as the understanding of reaction mechanisms and the demand for more complex molecules grew, the use of substituted benzoyl chlorides became more widespread. These derivatives allowed for the synthesis of a vast array of compounds with specific properties, leading to their use in the development of:
Dyes and Pigments : The ability to create complex aromatic structures led to the synthesis of new colorants. nih.gov
Pharmaceuticals : The introduction of benzoyl groups is a common strategy in drug design, and many pharmaceuticals have been developed using benzoyl chloride derivatives as key intermediates. nih.govgoogle.com For example, they are used in the synthesis of local anesthetics and other drugs.
Polymers and Materials Science : Substituted benzoyl chlorides are used to create polymers with specific thermal and mechanical properties. wikipedia.orggoogle.com
The evolution of synthetic methods has also played a role. While early syntheses were often harsh, modern methods allow for the preparation of complex benzoyl chloride derivatives under milder conditions, expanding their synthetic utility even further.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15ClO |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
4-(2-methylbutyl)benzoyl chloride |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)8-10-4-6-11(7-5-10)12(13)14/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
JTFWIFQALWOEGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 Methylbutyl Benzoyl Chloride
Conventional Routes from 4-(2-methylbutyl)benzoic Acid
The most direct and widely employed strategy for synthesizing 4-(2-methylbutyl)benzoyl chloride is the chlorination of 4-(2-methylbutyl)benzoic acid. This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding the more reactive acyl chloride. Several classical reagents are effective for this purpose.
Utilisation of Thionyl Chloride (SOCl₂) in Synthesis
Thionyl chloride (SOCl₂) is a frequently used reagent for the conversion of carboxylic acids to acyl chlorides. masterorganicchemistry.comlibretexts.orgchemguide.co.uk The reaction between 4-(2-methylbutyl)benzoic acid and thionyl chloride proceeds efficiently to yield this compound, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies product purification. chemguide.co.uk
A typical procedure involves heating the carboxylic acid with an excess of thionyl chloride, sometimes in the presence of a catalytic amount of N,N-dimethylformamide (DMF). pjoes.comchemicalbook.com The reaction can also be carried out in an inert solvent like toluene. chemicalbook.comgoogle.com One specific synthesis reported the reaction of (+)-4-(2'-methylbutyl)benzoic acid with excess thionyl chloride, followed by distillation under vacuum to give (+)-4-(2'-methylbutyl)benzoyl chloride in high yield (91.5%).
Table 1: Synthesis of (+)-4-(2'-methylbutyl)benzoyl chloride using Thionyl Chloride
| Reactant | Reagent | Conditions | Product | Yield | Boiling Point |
| (+)-4-(2'-methylbutyl)benzoic acid | Thionyl chloride (excess) | Heated for four hours, followed by distillation | (+)-4-(2'-methylbutyl)benzoyl chloride | 91.5% | 90-96 °C / 0.5-0.6 mmHg |
Application of Phosphorus Halides (PCl₃, PCl₅)
Phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for the chlorination of carboxylic acids, including by extension, 4-(2-methylbutyl)benzoic acid. masterorganicchemistry.comchemguide.co.uk
Phosphorus pentachloride (PCl₅): The reaction with PCl₅ is typically vigorous, producing the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride gas. chemguide.co.uk The liquid by-product, POCl₃, requires separation from the desired acyl chloride, often by fractional distillation. chemguide.co.uk
Phosphorus trichloride (PCl₃): The reaction with PCl₃ is generally less vigorous than with PCl₅. chemguide.co.uk It yields the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Similar to the reaction with PCl₅, fractional distillation is necessary to isolate the product. chemguide.co.uk
While effective, the use of phosphorus halides can be less desirable than thionyl chloride due to the formation of non-gaseous byproducts that can complicate purification. chemguide.co.uk
Mechanistic Considerations of Carboxylic Acid Chlorination
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a well-established mechanism. masterorganicchemistry.comlibretexts.org The carboxylic acid first acts as a nucleophile, attacking the sulfur atom of thionyl chloride. libretexts.org This is followed by the departure of a chloride ion and the formation of a chlorosulfite intermediate. libretexts.org The chloride ion then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. masterorganicchemistry.comlibretexts.org The subsequent reformation of the carbonyl double bond leads to the elimination of the chlorosulfite group, which decomposes into sulfur dioxide and a chloride ion, driving the reaction forward. masterorganicchemistry.com
Advanced and Catalytic Approaches for Aroyl Chloride Synthesis
While conventional methods are reliable, research continues to explore more advanced and sustainable routes for the synthesis of aroyl chlorides. These approaches often focus on improving efficiency, reducing waste, and utilizing milder reaction conditions.
Palladium-Catalyzed Carbonylation of Aryl Iodides as a Precursor Strategy
A potential, albeit indirect, route to this compound involves the synthesis of the precursor, 4-(2-methylbutyl)benzoic acid, via palladium-catalyzed carbonylation. This strategy typically involves the reaction of an aryl halide, such as 4-(2-methylbutyl)iodobenzene, with a source of carbon monoxide in the presence of a palladium catalyst. rsc.orgorganic-chemistry.orgresearchgate.net
For instance, palladium-catalyzed carbonylation of aryl iodides has been developed to produce aryl p-amino benzoates. rsc.org Another study demonstrates the formylation of aryl iodides using formic acid as a CO source, catalyzed by palladium. organic-chemistry.org While not a direct synthesis of the benzoyl chloride, these methods offer a pathway to the necessary carboxylic acid precursor from different starting materials. The subsequent conversion of the synthesized benzoic acid to the benzoyl chloride would then follow the conventional methods described above.
Emerging Green Chemistry Methodologies in Aroyl Chloride Preparation
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, including the preparation of aroyl chlorides. wjpmr.com Key goals include the use of less hazardous reagents, minimizing waste, and improving energy efficiency. wjpmr.com
For aroyl chloride synthesis, this could involve:
Alternative Chlorinating Agents: Exploring less hazardous alternatives to thionyl chloride and phosphorus halides. For example, the use of solid phosgene (B1210022) has been reported as a "green" acyl chloride reagent in some syntheses. researchgate.net
Catalytic Approaches: Developing catalytic methods that reduce the need for stoichiometric amounts of reagents. rsc.org
Solvent-Free or Greener Solvents: Conducting reactions in the absence of a solvent or in environmentally benign solvents like water, where applicable. rsc.org
Visible-Light Photocatalysis: A recent development has shown that aroyl chlorides can be used as acyl radical precursors under visible-light photocatalysis, opening new avenues for their application in green synthesis. rsc.org
While specific examples for the green synthesis of this compound are not yet prevalent in the literature, the general trends in green chemistry for aroyl chloride preparation suggest future directions for more sustainable production of this compound.
Reactivity and Mechanistic Investigations of 4 2 Methylbutyl Benzoyl Chloride
Nucleophilic Acyl Substitution Pathways
Nucleophilic acyl substitution is a primary reaction pathway for benzoyl chlorides. masterorganicchemistry.combyjus.comlibretexts.org This process involves the replacement of the chlorine atom with a nucleophile. libretexts.org The reaction generally proceeds through a two-step mechanism: addition of the nucleophile to the carbonyl carbon, followed by the elimination of the chloride ion. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
Detailed Mechanisms of Addition-Elimination Reactions
The addition-elimination mechanism commences with the nucleophilic attack on the electrophilic carbonyl carbon of the 4-(2-methylbutyl)benzoyl chloride. chemistrysteps.com This initial step leads to the formation of a transient tetrahedral intermediate where the original sp2-hybridized carbonyl carbon becomes sp3-hybridized. masterorganicchemistry.comchemistrysteps.com This intermediate is typically unstable and not isolated. oregonstate.edu
The general mechanism can be depicted as follows:
Step 1 (Addition): The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org
Step 2 (Elimination): The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. libretexts.org
Influence of Steric and Electronic Effects from the 4-(2-methylbutyl) Substituent
The 4-(2-methylbutyl) group on the benzoyl chloride ring exerts both steric and electronic effects that influence the rate and mechanism of nucleophilic acyl substitution.
Steric Effects: While the 4-position placement minimizes direct steric hindrance at the reaction center (the carbonyl carbon), the bulky nature of the 2-methylbutyl group can have subtle, long-range steric effects. khanacademy.org These effects are generally less significant than for ortho-substituents.
Electronic Effects: The 4-(2-methylbutyl) group is an electron-donating group (EDG) through an inductive effect. This has two opposing consequences:
Decreased Electrophilicity: The electron-donating nature of the alkyl group reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles. This would tend to slow down the initial addition step.
Stabilization of Intermediates: The electron-donating group can stabilize the transition state leading to the tetrahedral intermediate and any potential carbocationic character.
Solvolysis Reactions and Acylium Cation Formation
In weakly nucleophilic solvents, particularly those with high ionizing power, the reaction mechanism for benzoyl chlorides can shift from a bimolecular nucleophilic acyl substitution to a unimolecular pathway involving the formation of a benzoyl cation (acylium ion) intermediate. mdpi.comnih.gov
Kinetics and Thermodynamics of Solvolytic Processes
The kinetics of solvolysis of substituted benzoyl chlorides are sensitive to both the substituent on the benzene (B151609) ring and the properties of the solvent. rsc.orgnih.gov The rate of solvolysis can be followed by various techniques, including monitoring the change in conductivity as HCl is produced or by spectroscopic methods. nih.govuni.edu
The solvolysis of benzoyl chlorides can proceed through a spectrum of mechanisms, from a bimolecular SN2-like pathway with significant nucleophilic solvent assistance to a unimolecular SN1-like pathway involving a discrete acylium ion intermediate. mdpi.comnih.gov For benzoyl chlorides with electron-donating substituents like the 4-(2-methylbutyl) group, the SN1 pathway becomes more favorable, especially in solvents with high ionizing power. mdpi.comresearchgate.net
The Grunwald-Winstein equation is a valuable tool for analyzing the solvent effects on solvolysis rates and elucidating the reaction mechanism. beilstein-journals.orgwikipedia.org The equation relates the logarithm of the rate constant in a given solvent to the solvent's ionizing power (Y) and its nucleophilicity (N). wikipedia.orgkoreascience.kr For reactions proceeding through an SN1 mechanism, the rate is highly sensitive to the solvent's ionizing power. rsc.org
Table 1: Representative Kinetic Data for Solvolysis of Substituted Benzoyl Chlorides
| Substituent | Solvent | Rate Constant (k, s⁻¹) | Reference |
| 4-Methoxy | 20% Acetonitrile (B52724)/Water | 2.2 | nih.gov |
| 4-Methyl | 97% w/w Hexafluoroisopropanol-water | - | mdpi.comnih.gov |
| Unsubstituted | 97% w/w Hexafluoroisopropanol-water | - | mdpi.comnih.gov |
| 4-Chloro | 97% w/w Hexafluoroisopropanol-water | - | mdpi.comnih.gov |
| 4-Nitro | 20% Acetonitrile/Water | 1.1 x 10⁻⁸ | nih.gov |
Spectroscopic and Computational Evidence for Benzoyl Cation Intermediates
The existence of benzoyl cation (acylium ion) intermediates in certain reactions has been supported by various experimental and theoretical methods.
Spectroscopic Evidence: In superacid media, it is possible to generate and observe stable carbocations, including benzyl (B1604629) cations, by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org While direct spectroscopic observation of the 4-(2-methylbutyl)benzoyl cation under typical solvolysis conditions is challenging due to its transient nature, trapping experiments can provide indirect evidence. For instance, in the presence of a suitable aromatic compound, the acylium ion can be trapped via a Friedel-Crafts acylation reaction. mdpi.comnih.govmasterorganicchemistry.comvisualizeorgchem.comyoutube.com
Computational Evidence: Quantum chemical calculations, such as Density Functional Theory (DFT), have become powerful tools for studying the structure and stability of reactive intermediates like carbocations. kiku.dkrsc.orgnih.gov These calculations can provide insights into the geometry, charge distribution, and relative energies of the 4-(2-methylbutyl)benzoyl cation and its transition states for formation and reaction. Computational studies have shown that electron-donating substituents on the benzene ring stabilize the corresponding benzyl and benzoyl cations. kiku.dk
Solvent Effects on Reaction Mechanisms and Selectivity
The solvent plays a crucial role in determining the reaction pathway and selectivity in the solvolysis of benzoyl chlorides. rsc.orgnih.govtandfonline.com
Solvent Polarity and Ionizing Power: Highly polar and ionizing solvents, such as fluorinated alcohols (e.g., trifluoroethanol) and aqueous mixtures, facilitate the formation of the acylium ion by stabilizing the separation of the chloride ion. mdpi.comrsc.org In less ionizing solvents, the bimolecular pathway with nucleophilic solvent participation is more likely.
Solvent Nucleophilicity: The nucleophilicity of the solvent influences the extent of solvent participation in the transition state. In solvents that are good nucleophiles, the reaction will tend towards an SN2-like mechanism. In weakly nucleophilic solvents, the SN1 pathway is favored. mdpi.com
Product Selectivity: In mixed solvent systems (e.g., alcohol-water), the ratio of the products formed (ester and carboxylic acid) provides information about the reaction mechanism. For a reaction proceeding through a free acylium ion (SN1), the product ratio is often governed by the relative concentrations and reactivities of the competing nucleophiles. koreascience.kr
The interplay of these solvent properties can lead to a spectrum of mechanistic behavior, and the Grunwald-Winstein analysis is a key method for dissecting these complex solvent effects. rsc.orgbeilstein-journals.orgkoreascience.krresearchgate.net
Reactivity under Transition Metal Catalysis
Transition metal-catalyzed reactions offer powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, with acyl chlorides serving as valuable electrophilic partners. The reactivity of this compound in these transformations is largely dictated by the nature of the transition metal catalyst, the ligands, and the reaction conditions.
A fundamental step in many cross-coupling catalytic cycles involving this compound is the oxidative addition of the C(acyl)–Cl bond to a low-valent transition metal center, typically palladium(0) or nickel(0). youtube.comyoutube.com This process involves the cleavage of the carbon-chlorine bond and the formation of a new metal-carbon and metal-chlorine bond, resulting in a higher oxidation state for the metal (e.g., Pd(II) or Ni(II)).
The facility of this oxidative addition is influenced by several factors. Electron-rich, bulky phosphine (B1218219) ligands on the metal center can enhance the rate of oxidative addition by increasing the electron density on the metal, making it more nucleophilic. nih.govresearchgate.net For instance, the use of ligands like SPhos can facilitate the oxidative addition of even unactivated aryl chlorides at remarkably low temperatures. nih.gov
While direct mechanistic studies on this compound are not extensively documented, analogies can be drawn from studies on other substituted benzoyl chlorides. The presence of the electron-donating 4-(2-methylbutyl) group is expected to slightly decrease the electrophilicity of the acyl carbon compared to unsubstituted benzoyl chloride, potentially slowing down the oxidative addition step. However, this electronic effect is generally considered modest and does not preclude its participation in a wide range of cross-coupling reactions.
The general mechanism for the oxidative addition of this compound to a generic M(0)Ln complex can be depicted as follows:
M(0)Ln + 4-(2-methylbutyl)C6H4COCl → (4-(2-methylbutyl)C6H4CO)M(II)(Cl)Ln
Studies on related systems have provided insight into the kinetics and stereochemistry of such processes. For example, the oxidative addition of benzyl halides to palladium(0) complexes has been shown to proceed with inversion of configuration at the carbon center, consistent with an SN2-type mechanism. acs.org While the acyl carbon of this compound is sp2-hybridized and thus lacks a stereocenter, the underlying principles of nucleophilic attack by the metal on the electrophilic carbon remain relevant.
Following the initial oxidative addition, the resulting acyl-metal complex can participate in various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Kumada couplings. uwindsor.caresearchgate.netresearchgate.netnih.govorganic-chemistry.org The specific reaction pathway and the final product are often dictated by the choice of the coupling partner, the catalyst system, and the reaction conditions. This can lead to divergent reaction outcomes from a common intermediate.
For instance, in nickel-catalyzed reactions, the choice of ligand can direct the reaction towards different products. acs.org With certain ligands, the acyl-nickel intermediate may favor a standard cross-coupling pathway, while other ligands might promote alternative pathways like decarbonylation followed by coupling of the aryl group.
The following interactive table illustrates hypothetical divergent pathways in the cross-coupling of this compound, based on established principles for similar substrates.
| Coupling Partner | Catalyst/Ligand | Predominant Product | Reaction Type |
| Arylboronic acid | Pd(PPh₃)₄ | 4-(2-methylbutyl)phenyl aryl ketone | Suzuki-Miyaura Acylation |
| Terminal alkyne | PdCl₂(PPh₃)₂/CuI | 1-(4-(2-methylbutyl)phenyl)-3-arylprop-2-yn-1-one | Sonogashira Acylation |
| Organostannane | PdCl₂(PCy₃)₂ | 4-(2-methylbutyl)phenyl aryl ketone | Stille Acylation |
| Grignard Reagent | NiCl₂(dppp) | 4-(2-methylbutyl)phenyl aryl ketone | Kumada Acylation |
Furthermore, in cross-electrophile coupling reactions, where two different electrophiles are coupled, the reactivity of the acyl chloride can be finely tuned. Nickel catalysts are particularly adept at mediating such transformations due to their ability to access multiple oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)). nih.gov In a hypothetical coupling of this compound with an alkyl halide, the reaction could proceed through a pathway where the nickel(0) catalyst first undergoes oxidative addition with the more reactive acyl chloride. The resulting acyl-nickel(II) complex could then be reduced to a nickel(I) species, which would subsequently react with the second electrophile.
The table below outlines potential competing pathways in a nickel-catalyzed cross-electrophile coupling involving this compound.
| Second Electrophile | Ligand | Potential Product(s) | Plausible Mechanistic Feature |
| Alkyl Bromide | Bipyridine | Ketone | Sequential oxidative additions and reductive elimination from a Ni(III) intermediate. |
| Aryl Triflate | Terpyridine | Ketone | Selective oxidative addition based on electrophile reactivity and ligand electronics. |
These examples underscore the rich and varied reactivity of this compound in transition metal-catalyzed reactions. The ability to control the reaction pathway through the judicious choice of catalyst, ligands, and reaction conditions makes it a versatile building block in modern organic synthesis.
Applications of 4 2 Methylbutyl Benzoyl Chloride in Advanced Organic Synthesis
Construction of Esters and Ethers
The esterification of alcohols and phenols is a fundamental transformation in organic chemistry, and 4-(2-methylbutyl)benzoyl chloride is frequently employed for this purpose, especially in the synthesis of molecules with specific physical properties like those found in liquid crystals.
Esterification with Alcohols and Phenols in Research Contexts
The reaction of this compound with alcohols and phenols proceeds via a nucleophilic acyl substitution mechanism to form the corresponding esters. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), which neutralizes the hydrogen chloride (HCl) byproduct. chemguide.co.uk
The general mechanism involves the nucleophilic attack of the alcohol or phenol (B47542) oxygen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form the ester. chemguide.co.uk
Research Findings:
Studies on the synthesis of liquid crystals often involve the esterification of various phenolic compounds with substituted benzoyl chlorides, including structures analogous to this compound. The reaction conditions are generally mild, and the yields are typically high. For instance, the reaction of a phenol with an acyl chloride like this compound is often conducted at room temperature. tsijournals.com In some cases, to increase the reaction rate, the phenol is first converted to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide.
The table below summarizes representative conditions for the esterification of alcohols and phenols with benzoyl chlorides.
| Reactant Type | Catalyst/Base | Conditions | Key Findings | Reference |
|---|---|---|---|---|
| Primary/Secondary Alcohols | Pyridine or Triethylamine | Room Temperature | The reaction is generally fast and high-yielding. | chemguide.co.uk |
| Phenols | Pyridine | Room Temperature | Reaction proceeds smoothly to form phenyl esters. | tsijournals.com |
| Phenols (less reactive) | Sodium Hydroxide (to form phenoxide) | Room Temperature, with shaking | Pre-formation of the phenoxide ion significantly increases the reaction rate with less reactive benzoyl chlorides. | |
| Alcohols and Phenols | Copper(II) oxide | Solvent-free, Room Temperature | CuO acts as an efficient and mild catalyst, offering a green chemistry approach with excellent yields. | tsijournals.com |
Lewis Base Catalysis in Dehydroxyhalogenations
A significant advancement in synthetic methodology is the direct conversion of alcohols to alkyl chlorides, a transformation known as dehydroxyhalogenation. Research has demonstrated that this can be achieved using a combination of a benzoyl chloride and a Lewis base catalyst. organic-chemistry.orgorganic-chemistry.orglookchem.com
In this reaction, the alcohol is treated with benzoyl chloride in the presence of a catalytic amount of a simple formamide (B127407), such as N,N-dimethylformamide (DMF). The key advantage of this method is that it avoids the formation of stoichiometric amounts of strong acids like HCl, instead producing benzoic acid as a milder by-product. lookchem.com The reaction proceeds with an inversion of stereochemistry, characteristic of an S(_N)2-type transformation. organic-chemistry.orgorganic-chemistry.org
Mechanism Insight:
The proposed mechanism involves the activation of the benzoyl chloride by the Lewis base catalyst. This activated species then reacts with the alcohol. The crucial aspect is the ability of the formamide catalyst to switch the chemoselectivity away from ester formation and towards the desired chlorination. lookchem.com
| Alcohol Type | Reagent | Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Primary, Secondary, Benzylic | Benzoyl chloride | Diethylcyclopropenone | Practical nucleophilic substitution under stereochemical inversion. | organic-chemistry.orgorganic-chemistry.org |
| Benzylic Alcohol | Benzoyl chloride | N,N-Dimethylformamide (DMF) | Highly efficient chlorination, avoids strong acid by-products, and improves functional group compatibility. | lookchem.com |
Amide and Anilide Formation
The synthesis of amides and anilides through the acylation of amines is another cornerstone application of this compound, crucial for creating complex organic molecules.
Acylation of Primary and Secondary Amines and Anilines
This compound readily reacts with primary and secondary amines, as well as anilines, in a vigorous reaction to produce the corresponding N-substituted amides and anilides. chemguide.co.uk The reaction follows a nucleophilic addition-elimination mechanism.
Typically, two equivalents of the amine are used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl formed during the reaction. Alternatively, an external base like pyridine or triethylamine can be used. chemguide.co.uk
Research Context:
This reaction is widely applicable. For example, the reaction of benzoyl chloride with aniline (B41778) produces N-phenylbenzamide. This protocol is efficient for a variety of substituted anilines and acyl chlorides, including those with electron-donating or electron-withdrawing groups. In a bio-based solvent like Cyrene™, the reaction of various benzoyl chlorides with amines like aniline and benzylamine (B48309) proceeds in good yields, offering a greener alternative to traditional solvents.
| Amine Type | Solvent/Conditions | Base | Product | Reference |
|---|---|---|---|---|
| Primary and Secondary Amines | Aprotic solvents, Room Temperature | Excess amine or Tertiary amine (e.g., triethylamine) | N-substituted amides | chemguide.co.uk |
| Aniline | Solvent-free, Room Temperature | - | N-phenylbenzamide | |
| Aniline, Benzylamine | Cyrene™ (bio-solvent), 0 °C to RT | Triethylamine | Corresponding amides |
Ultrasonic-Assisted Acylation Methodologies
To enhance reaction rates and yields, ultrasound irradiation has been successfully applied to the acylation of amines. This "green chemistry" approach often leads to significantly shorter reaction times and milder conditions.
Research Findings:
One study demonstrated an efficient synthesis of anilides from aryl amines and acyl chlorides under ultrasonic irradiation (35 kHz) at room temperature. organic-chemistry.org In the presence of catalytic amounts of aluminum powder in acetonitrile (B52724), various substituted aryl amines underwent smooth acylation with different acyl chlorides, with reactions completing within four minutes in high yields (85–97%). organic-chemistry.orgncert.nic.in This method is compatible with functional groups such as nitro, methoxy, and halogens on the aroyl chloride. organic-chemistry.org
Another study detailed the ultrasound-assisted benzoylation of sodium 4-acetylphenoxide using a phase-transfer catalyst. wikipedia.org Under ultrasound irradiation (28 kHz), the reaction to form 4-acetylphenyl benzoate (B1203000) achieved a 98.1% yield in just 2 minutes at 30°C. This was six times faster than the reaction without ultrasound. wikipedia.org These findings highlight the significant rate acceleration provided by sonication.
| Substrate | Reagent | Conditions | Yield | Time | Reference |
|---|---|---|---|---|---|
| Aryl amines | Acyl chlorides | Ultrasound (35 kHz), Al powder, MeCN, 25°C | 85-97% | < 4 min | organic-chemistry.orgncert.nic.in |
| Sodium 4-acetylphenoxide | Benzoyl chloride | Ultrasound (28 kHz), Phase-transfer catalyst, 30°C | 98.1% | 2 min | wikipedia.org |
Ketone Synthesis through Acylation Reactions
This compound is a valuable precursor for the synthesis of ketones, particularly aromatic ketones, through various acylation reactions.
The most prominent method is the Friedel-Crafts acylation. lookchem.comchem-station.comblogspot.comresearchgate.net In this electrophilic aromatic substitution reaction, this compound reacts with an aromatic compound (like benzene (B151609) or a substituted derivative) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). blogspot.comresearchgate.net
The reaction proceeds by the formation of an acylium ion electrophile, which is generated from the reaction between the acyl chloride and the Lewis acid catalyst. blogspot.com This electrophile then attacks the electron-rich aromatic ring to form the corresponding ketone. chem-station.comblogspot.com For example, the reaction of benzoyl chloride with benzene yields phenylethanone (acetophenone). researchgate.net
Alternative Methods:
Besides Friedel-Crafts acylation, ketones can be synthesized from acyl chlorides by reacting them with organometallic reagents. Reagents such as organocadmium, organozinc, and Grignard reagents can be used. However, care must be taken as highly reactive organometallic compounds like Grignard reagents can sometimes react twice with acyl chlorides to produce tertiary alcohols. Using less reactive organometallic reagents or specific reaction conditions can favor the formation of the ketone.
| Reaction Type | Co-reactant | Catalyst/Reagent | Key Aspects | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Aromatic compound (e.g., Benzene) | Lewis Acid (e.g., AlCl₃) | Forms an aromatic ketone via an acylium ion intermediate. | lookchem.comblogspot.comresearchgate.net |
| Organometallic Reaction | Organocadmium or Organozinc compounds | - | Provides the corresponding phenyl ketones. | |
| Organometallic Reaction | Grignard Reagents (RMgX) | - | Can form ketones, but may lead to tertiary alcohols if not controlled. |
Friedel-Crafts Acylation with Aromatic Substrates
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, allowing for the direct introduction of an acyl group onto an aromatic ring. libretexts.orgorganic-chemistry.org In this reaction, this compound serves as the acylating agent. The reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the acyl chloride to generate a highly electrophilic acylium ion. libretexts.orgyoutube.com This electrophile is then attacked by an electron-rich aromatic substrate, such as benzene or its derivatives, to form a ketone. libretexts.org
A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which effectively prevents further acylation reactions. libretexts.orglibretexts.org This allows for the synthesis of monoacylated products with high selectivity. organic-chemistry.org
The general mechanism proceeds as follows:
Formation of the acylium ion electrophile through the reaction of this compound with the Lewis acid catalyst. youtube.com
Nucleophilic attack of the aromatic ring on the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). studymind.co.uk
Deprotonation of the intermediate to restore the aromaticity of the ring, yielding the final aryl ketone product and regenerating the catalyst. youtube.comstudymind.co.uk
Below is a table illustrating potential products from the Friedel-Crafts acylation of various aromatic substrates with this compound.
| Aromatic Substrate | Catalyst | Product Name |
| Benzene | AlCl₃ | Phenyl (4-(2-methylbutyl)phenyl)methanone |
| Toluene | AlCl₃ | p-Tolyl (4-(2-methylbutyl)phenyl)methanone |
| Anisole | AlCl₃ | (4-Methoxyphenyl)(4-(2-methylbutyl)phenyl)methanone |
| Naphthalene | AlCl₃ | Naphthalen-1-yl(4-(2-methylbutyl)phenyl)methanone |
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, offering mild and highly selective methods that are tolerant of various functional groups. This compound is an excellent electrophilic partner in several of these key transformations.
The Suzuki–Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. nih.gov While traditionally used for coupling organohalides, the reaction has been adapted for acyl chlorides and organoboronic acids to synthesize ketones. nih.gov This approach typically requires a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, often cesium carbonate, in an anhydrous solvent like toluene. nih.gov
The reaction provides a highly regioselective method for introducing the 4-(2-methylbutyl)benzoyl moiety onto a wide range of organic fragments available as boronic acids or their corresponding esters. nih.govrsc.org The versatility of commercially available boronic acids makes this a strategic route to complex ketones. nih.govresearchgate.net
The table below showcases the diversity of ketones accessible through this method.
| Boronic Acid/Ester | Catalyst System | Product Ketone |
| Phenylboronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Phenyl (4-(2-methylbutyl)phenyl)methanone |
| Vinylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / Cs₂CO₃ | 1-(4-(2-Methylbutyl)phenyl)prop-2-en-1-one |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Cs₂CO₃ | Thiophen-2-yl(4-(2-methylbutyl)phenyl)methanone |
| Benzylboronic acid pinacol ester | Pd(PPh₃)₄ / Cs₂CO₃ | 1-(4-(2-Methylbutyl)phenyl)-2-phenylethan-1-one |
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or acyl chloride, catalyzed by a nickel or palladium complex, to create a new carbon-carbon bond. nih.gov Organozinc reagents are known for their high functional group tolerance and are attractive for their relatively low toxicity. nih.gov
The coupling of this compound with an organozinc reagent (R-ZnX) provides a direct route to various ketones. This reaction avoids the often harsh conditions of other organometallic reactions and can be performed selectively. nih.gov The process generally involves the in-situ preparation of the organozinc reagent, which is then used in a palladium-catalyzed cross-coupling step. nih.govresearchgate.net
The following table details potential products from this coupling reaction.
| Organozinc Reagent | Catalyst | Product Ketone |
| Phenylzinc chloride | Pd(PPh₃)₄ | Phenyl (4-(2-methylbutyl)phenyl)methanone |
| Ethylzinc iodide | Pd(PPh₃)₄ | 1-(4-(2-Methylbutyl)phenyl)propan-1-one |
| Allylzinc bromide | Pd(PPh₃)₄ | 1-(4-(2-Methylbutyl)phenyl)but-3-en-1-one |
| Benzylzinc chloride | Pd(PPh₃)₄ | 1-(4-(2-Methylbutyl)phenyl)-2-phenylethan-1-one |
Grignard reagents (R-MgX) are highly reactive carbon nucleophiles that readily attack carbonyl compounds. leah4sci.com Their reaction with acyl chlorides like this compound is a classic transformation. Unlike the single addition seen in other couplings, the reaction with a Grignard reagent typically proceeds via a double addition mechanism. masterorganicchemistry.com
In the first step, the Grignard reagent attacks the carbonyl carbon to form a ketone intermediate. organicchemistrytutor.com However, this newly formed ketone is also highly reactive towards the Grignard reagent present in the reaction mixture. masterorganicchemistry.com A second equivalent of the Grignard reagent immediately attacks the ketone, and after an acidic workup, a tertiary alcohol is formed as the final product. masterorganicchemistry.comwikimedia.org
This two-step sequence is a powerful method for constructing sterically hindered tertiary alcohols from a single acyl chloride precursor.
| Grignard Reagent | Intermediate Ketone | Final Tertiary Alcohol Product |
| Methylmagnesium bromide | 1-(4-(2-Methylbutyl)phenyl)ethan-1-one | 2-(4-(2-Methylbutyl)phenyl)propan-2-ol |
| Ethylmagnesium bromide | 1-(4-(2-Methylbutyl)phenyl)propan-1-one | 3-(4-(2-Methylbutyl)phenyl)pentan-3-ol |
| Phenylmagnesium bromide | Phenyl (4-(2-methylbutyl)phenyl)methanone | (4-(2-Methylbutyl)phenyl)diphenylmethanol |
| Vinylmagnesium bromide | 1-(4-(2-Methylbutyl)phenyl)prop-2-en-1-one | 1-(4-(2-Methylbutyl)phenyl)prop-2-en-1-ol (after single addition and workup)* |
*Note: Under carefully controlled conditions, the reaction can sometimes be stopped at the ketone stage, but the tertiary alcohol is the more common product.
Synthesis of Complex Organic Frameworks and Heterocycles
The electrophilic nature of the acyl chloride group makes this compound an ideal building block for incorporating the 4-(2-methylbutyl)phenyl moiety into larger, more complex structures, including those containing heteroatoms such as nitrogen, oxygen, and sulfur.
This compound reacts readily with a variety of heteroatomic nucleophiles to form stable linkages, which are often key components of heterocyclic systems or larger functional molecules like liquid crystals and potential bioactive compounds.
Oxygen-Containing Frameworks: Reaction with alcohols or phenols in the presence of a base (e.g., pyridine) leads to the formation of esters. This reaction has been used to synthesize optically active ester compounds that exhibit liquid crystalline properties. For instance, reacting (+)-4-(2-methylbutyl)benzoyl chloride with substituted phenols like 4-n-butylphenol or 4-hydroxybenzonitrile (B152051) yields chiral nematic esters.
Nitrogen-Containing Frameworks: The reaction with primary or secondary amines yields amides, a fundamental linkage in many pharmaceuticals and polymers. Similarly, reaction with sulfonamides can produce N-acylsulfonamides, a structural motif found in safeners used in agriculture. google.com These reactions provide a straightforward path to incorporating the lipophilic 4-(2-methylbutyl)phenyl group into nitrogen-bearing scaffolds.
Sulfur-Containing Frameworks: In a similar fashion, reaction with thiols affords thioesters. This transformation is analogous to ester formation and provides access to sulfur-containing analogues of the oxygen-based systems.
The following table summarizes these synthetic applications.
| Nucleophile | Linkage Formed | Product Class | Potential Application |
| 4-Hydroxybenzonitrile | Ester | Chiral Ester | Liquid Crystals |
| Primary/Secondary Amine | Amide | N-Substituted Benzamide | Bioactive Molecules |
| Sulfonamide google.com | N-Acylsulfonamide | N-Acylsulfonamide | Agrochemicals google.com |
| Thiol | Thioester | S-Alkyl/Aryl Benzothioate | Material Science |
Application in Natural Product and Analogue Synthesis
The synthesis of natural products and their analogues is a cornerstone of medicinal chemistry and drug discovery. Analogues are often created to improve the potency, selectivity, or pharmacokinetic properties of a parent natural product. The introduction of specific lipophilic moieties can significantly alter these biological activities.
This compound serves as a reagent for introducing the 4-(2-methylbutyl)benzoyl group onto nucleophilic scaffolds. This chiral, non-polar side chain can be strategically employed to probe lipophilic pockets in biological targets or to enhance membrane permeability of a lead compound. The primary utility of this compound in this context is in the acylation of alcohols, amines, and other nucleophiles present in a natural product or its synthetic precursors.
Illustrative Reactions for Analogue Synthesis:
The following table illustrates hypothetical reactions where this compound could be used to create analogues of simple molecules containing functional groups common in natural products.
| Reactant | Reaction Type | Potential Product | Significance of Modification |
| A generic primary alcohol (R-OH) | Esterification | R-O-C(=O)-C₆H₄-(CH₂CH(CH₃)CH₂CH₃) | Introduction of a lipophilic ester to potentially improve cell membrane permeability. |
| A generic primary amine (R-NH₂) | Amidation | R-NH-C(=O)-C₆H₄-(CH₂CH(CH₃)CH₂CH₃) | Formation of a stable amide bond, adding a bulky, non-polar group to modify receptor binding. |
While direct examples of its use in the total synthesis of a complex natural product are not readily found, its role as a building block for creating diverse libraries of analogues for structure-activity relationship (SAR) studies is a logical application. 4-Alkylbenzoyl chlorides are recognized as valuable intermediates in the synthesis of various organic molecules, including those with liquid crystalline properties. researchgate.netorgsyn.org This established utility underscores their potential for broader applications in the synthesis of other functional organic molecules.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) is a powerful strategy in modern organic synthesis and medicinal chemistry. acs.org It involves the introduction of functional groups into a complex molecule, such as a drug candidate or a natural product, at one of the final steps of the synthesis. acs.org This approach avoids the need for a lengthy de novo synthesis for each new analogue, thereby accelerating the drug discovery process. acs.org
The use of this compound in LSF would primarily involve the acylation of a complex molecule that possesses a suitable nucleophilic handle, such as a hydroxyl or amino group. This modification can be used to fine-tune the pharmacological properties of the molecule. For instance, adding the 4-(2-methylbutyl)benzoyl group could modulate the compound's solubility, metabolic stability, or target engagement.
Hypothetical Late-Stage Functionalization Application:
Consider a complex, drug-like molecule with an available primary alcohol. The introduction of the 4-(2-methylbutyl)benzoyl group could be a key final step to enhance its lipophilicity.
| Substrate | Reagent | Reaction | Purpose of LSF |
| Complex Molecule-OH | This compound | Acylation | To increase lipophilicity, potentially enhancing oral absorption or blood-brain barrier penetration. |
The success of such a late-stage acylation would depend on the chemoselectivity of the reaction, ensuring that the benzoyl chloride reacts preferentially with the intended functional group without affecting other sensitive parts of the molecule. The development of mild and selective acylation protocols is key to the successful application of reagents like this compound in LSF. While specific examples are not prevalent in the literature, the principles of LSF support the potential for such applications.
Synthesis and Reactivity of Derivatives and Analogues of 4 2 Methylbutyl Benzoyl Chloride
Design and Synthesis of Substituted 4-(2-methylbutyl)benzoyl chloride Analogues
The design of analogues of this compound typically involves two primary strategies: modification of the substituent on the aromatic ring or alteration of the alkyl chain. These designs are aimed at systematically varying the electronic and steric properties of the molecule to influence its reactivity and the properties of its derivatives.
The synthesis of the parent compound, (+)-4-(2'-methylbutyl)benzoyl chloride, is accomplished through the reaction of (+)-4-(2'-methylbutyl)benzoic acid with a chlorinating agent, such as thionyl chloride. The excess thionyl chloride is typically removed by distillation, and the final product is purified under vacuum. A reported synthesis yielded (+)-4-(2'-methylbutyl)benzoyl chloride with a boiling point of 90-96°C at 0.5-0.6 mmHg and a yield of 91.5%.
The synthesis of substituted analogues follows a similar and well-established chemical pathway. Substituted benzoyl chlorides are generally considered activated derivatives of their corresponding benzoic acids. google.com The common method involves the chlorination of the appropriately substituted benzoic acid using standard reagents like thionyl chloride, phosphorus pentachloride, or oxalyl chloride. wikipedia.org For instance, the synthesis of 4-dimethylaminobenzoyl chloride is achieved by treating 4-dimethylaminobenzoic acid with thionyl chloride in ethyl acetate.
Therefore, designing and synthesizing a library of analogues of this compound would first require the synthesis of various substituted 4-(2-methylbutyl)benzoic acids. These precursors would then be converted to the target benzoyl chloride analogues through established chlorination protocols.
Comparative Reactivity Studies of Structurally Modified Benzoyl Chlorides
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is profoundly influenced by the nature of the substituents on the benzene (B151609) ring. The rate-determining step is generally the initial attack of the nucleophile on the electrophilic carbonyl carbon. libretexts.org Consequently, any factor that alters the electrophilicity of this carbon affects the reaction rate.
Electron-withdrawing groups (EWGs) enhance the reactivity of the benzoyl chloride. By pulling electron density away from the carbonyl carbon, EWGs increase its partial positive charge, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease reactivity by pushing electron density toward the carbonyl carbon, thus reducing its electrophilicity. libretexts.org
The 4-(2-methylbutyl) group is an alkyl group, which acts as an electron-donating group through an inductive effect. Therefore, this compound is expected to be less reactive than benzoyl chloride itself or analogues bearing electron-withdrawing substituents like nitro (-NO2) or cyano (-CN) groups. Its reactivity would be more comparable to other alkyl-substituted benzoyl chlorides, such as 4-methylbenzoyl chloride.
Studies on various substituted benzoyl chlorides confirm this trend, showing that the reaction mechanism can vary from a concerted SN2-type process to a stepwise addition-elimination pathway, depending on the substituent and solvent. rsc.orgnih.gov
Table 1: Comparative Reactivity of Substituted Benzoyl Chlorides Toward Nucleophilic Attack
| Substituent (at para-position) | Electronic Effect | Expected Reactivity Rank (Highest to Lowest) | Rationale |
| -NO₂ | Strong Electron-Withdrawing (-I, -M) | 1 | Significantly increases the electrophilicity of the carbonyl carbon. stackexchange.com |
| -Cl | Electron-Withdrawing (-I, +M) | 2 | The inductive effect outweighs the weak mesomeric effect, increasing reactivity. nih.gov |
| -H | Neutral (Reference) | 3 | Baseline reactivity for comparison. acs.org |
| -CH₃ | Electron-Donating (+I) | 4 | The inductive effect donates electron density, slightly reducing reactivity. acs.org |
| -CH₂CH(CH₃)CH₂CH₃ | Electron-Donating (+I) | 4 | Similar to other alkyl groups, it donates electron density, reducing reactivity. |
| -OCH₃ | Strong Electron-Donating (+M, -I) | 5 | The strong mesomeric (resonance) effect significantly reduces electrophilicity. stackexchange.com |
This table provides a qualitative comparison based on established principles of electronic effects in organic chemistry.
Influence of Substituent Effects on Reaction Selectivity and Yields in Derivative Synthesis
For benzoyl chlorides with electron-withdrawing substituents, the addition-elimination mechanism is generally favored. rsc.org In contrast, electron-donating groups, such as the 4-(2-methylbutyl) group, can stabilize any developing positive charge on the aromatic ring, potentially favoring mechanisms with more SN1-like character in certain solvolysis reactions, especially in weakly nucleophilic, ionizing solvents. nih.govrsc.org
The steric bulk of a substituent can also play a role. While the 4-(2-methylbutyl) group is in the para position and thus distant from the reaction center, its presence is a defining feature of the resulting derivative, influencing properties like solubility and crystal packing.
In practical synthesis, controlling these electronic effects is crucial for optimizing yields. The synthesis of (+)-4-(2'-methylbutyl)benzoyl chloride itself has been reported with a high yield of 91.5%, demonstrating that efficient conversion is achievable. However, when this reagent is used to create further derivatives, the electron-donating nature of the alkyl group moderates its reactivity. This can be advantageous, as highly reactive acid chlorides can sometimes lead to side reactions or decomposition, thereby lowering the yield of the desired product. The moderated reactivity of this compound can lead to cleaner reactions and higher selectivity in the formation of ester or amide derivatives.
Strategic Use of this compound in Scaffold Construction for Diversified Chemical Libraries
Substituted benzoyl chlorides are highly valuable as building blocks in the synthesis of diverse chemical libraries for screening in drug discovery and materials science. google.com this compound is a particularly strategic scaffold for several reasons:
Chirality: The presence of a chiral center in the (2S)-2-methylbutyl group introduces stereoisomerism. This is highly significant in pharmaceutical and materials research, where the three-dimensional structure of a molecule is often critical to its function or physical properties.
Lipophilicity: The branched alkyl group increases the lipophilicity (hydrophobicity) of the molecules it is incorporated into. This is a key parameter for tuning solubility, membrane permeability in biological systems, and self-assembly behavior in materials.
Reactive Handle: The benzoyl chloride moiety provides a robust and reactive site for coupling with a wide array of nucleophiles, including alcohols, phenols, and amines, through acylation reactions. wikipedia.orgncert.nic.in
A prime example of its strategic use is in the synthesis of liquid crystals. Researchers have synthesized series of optically active esters, such as (+)-4-n-alkylphenyl-4′-(4”-methylalkylbenzoyloxy) benzoates, using (+)-4-(2'-methylbutyl)benzoyl chloride as a key intermediate. In this context, the specific shape and chirality imparted by the 4-(2-methylbutyl)benzoyl scaffold are essential for inducing the desired chiral nematic phases and influencing the transition temperatures of the final liquid crystalline materials. By reacting this chiral scaffold with a library of different substituted phenols, a diverse set of new materials with varying properties can be rapidly generated and evaluated.
Advanced Analytical Methodologies in Research on 4 2 Methylbutyl Benzoyl Chloride
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring of Derivatives
Spectroscopic techniques are indispensable in the study of 4-(2-methylbutyl)benzoyl chloride and its derivatives, providing critical insights into their molecular structure, functional groups, and the progress of chemical reactions. These methods allow for detailed characterization of complex reaction products and are fundamental to understanding the chemical transformations involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of organic compounds. researchgate.net In the context of this compound derivatives, both ¹H and ¹³C NMR are utilized to characterize complex products formed during synthesis. st-andrews.ac.uknih.gov
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, characteristic signals would be expected for the aromatic protons, the protons of the 2-methylbutyl group, and any new protons introduced during a reaction. For instance, in the ¹H NMR spectrum of a related compound, methyl 3-(benzyl(2-hydroxyethyl)amino)propionate, the aromatic protons appear as a multiplet in the range of δ 7.25-7.40 ppm, while the benzylic protons (PhCH₂) show a singlet at δ 3.82 ppm. st-andrews.ac.uk Similarly, the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms exhibit distinct triplets. st-andrews.ac.uk
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms and their hybridization state. In the study of N¹-(4-substituted benzyl)-2-methyl-4-nitro-1H-imidazoles, the chemical shifts of the N-methylene carbon and the aromatic carbons are sensitive to the nature of the substituent on the benzyl (B1604629) group. researchgate.net This sensitivity allows for detailed structural analysis and the identification of different regioisomers.
Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more complex structures to establish connectivity between protons and carbons, leading to unambiguous structural assignments. nih.gov For example, HMBC can reveal long-range correlations between protons and carbons, which is crucial for determining the substitution pattern on the benzoyl ring of a derivative.
Table 1: Representative ¹H NMR Chemical Shifts for Substituted Benzyl Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 7.25 - 7.40 | Multiplet |
| Benzylic Protons (Ar-CH₂) | 3.82 | Singlet |
| Methylene Protons (-CH₂-O) | 3.66 | Triplet |
| Methylene Protons (-CH₂-N) | 2.80 | Triplet |
This table is based on data for a structurally related amino propionate (B1217596) derivative and illustrates the types of signals expected for similar compounds. st-andrews.ac.uk
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by analyzing their vibrational modes. jetir.org
In the analysis of this compound and its derivatives, IR spectroscopy is particularly useful for monitoring the disappearance of the characteristic C=O stretching vibration of the benzoyl chloride and the appearance of new functional groups. For instance, the C=O stretch of a benzoyl chloride typically appears at a high frequency. researchgate.net Upon reaction to form an ester or an amide, this peak will shift to a lower frequency. The C-Cl stretching vibration of the acid chloride, generally found in the 600-800 cm⁻¹ region, would also disappear. jetir.org
Raman spectroscopy provides complementary information, especially for non-polar bonds and symmetric vibrations. For example, the C-C stretching vibrations of the aromatic ring can be observed in both IR and Raman spectra. jetir.org In a study of fluorobenzyl chloride, the C-C stretching vibrations were observed in the FT-IR spectrum at 1644 and 1172 cm⁻¹ and in the FT-Raman spectrum. jetir.org
The presence of the 2-methylbutyl group would be confirmed by C-H stretching vibrations around 2850-3000 cm⁻¹. The wagging mode of a methylene group adjacent to a chlorine atom in benzyl chloride derivatives has been identified near 1266 cm⁻¹ in IR spectra. capes.gov.br
Table 2: Key IR and Raman Vibrational Frequencies for Benzoyl Chloride and Related Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |
| C=O | Stretching | ~1770-1800 | IR | researchgate.net |
| C-Cl | Stretching | 600-800 | IR, Raman | jetir.org |
| Aromatic C-H | Stretching | 3000-3100 | IR, Raman | theaic.org |
| Aromatic C=C | Stretching | 1400-1600 | IR, Raman | jetir.org |
| Aliphatic C-H | Stretching | 2850-3000 | IR, Raman | theaic.org |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. st-andrews.ac.uk
For derivatives of this compound, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the molecular formula of a newly synthesized compound. st-andrews.ac.uk Electrospray ionization (ESI) is a common soft ionization technique that allows for the analysis of relatively polar and non-volatile compounds, often producing a protonated molecular ion [M+H]⁺ or other adducts like [M+Na]⁺. nih.govuni.lu
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the analysis of benzoyl chloride derivatives, a common fragment ion observed is the benzoyl cation (m/z 105). nih.gov The fragmentation of derivatives of this compound would be expected to show characteristic losses related to the 2-methylbutyl group and the substituent introduced during the reaction. The analysis of regioisomers, such as in the case of aroylbenzofurans, can be achieved by examining the differences in their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS experiments. researchgate.net For instance, the loss of a hydrogen radical was found to be a diagnostic fragmentation pathway for 3-acyl isomers. researchgate.net
Table 3: Predicted m/z Values for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 211.08843 |
| [M+Na]⁺ | 233.07037 |
| [M-H]⁻ | 209.07387 |
| [M+NH₄]⁺ | 228.11497 |
| [M+K]⁺ | 249.04431 |
This table presents predicted mass-to-charge ratios for various adducts of the parent compound, which are useful for its identification in mass spectrometry. uni.lu
Chromatographic Techniques for Separation and Purity Assessment in Research Syntheses
Chromatographic techniques are essential for the separation of components in a mixture and for assessing the purity of synthesized compounds. In the context of research involving this compound, both high-performance liquid chromatography and gas chromatography play crucial roles.
High-Performance Liquid Chromatography (HPLC) in Research Settings
High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation, purification, and purity assessment of non-volatile and thermally sensitive compounds. In research involving derivatives of this compound, reversed-phase HPLC is commonly employed. sielc.com
This method allows for the separation of the desired product from starting materials, by-products, and other impurities. researchgate.net The choice of a suitable stationary phase, such as a C18 column, and a mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid for MS compatibility, is critical for achieving good separation. sielc.com A diode-array detector (DAD) can be used to obtain UV-Vis spectra of the eluting peaks, which aids in their identification. researchgate.net
HPLC is also instrumental in monitoring the progress of a reaction. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, researchers can determine the consumption of starting materials and the formation of products. For quantitative analysis, a calibration curve is constructed using standards of known concentration. The derivatization of polar analytes with reagents like benzoyl chloride can improve their retention in reversed-phase LC and enhance their detection sensitivity. chromatographyonline.com
Table 4: Typical HPLC Parameters for Analysis of Benzyl Chloride and its Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV (e.g., 220 nm) or DAD |
| Flow Rate | ~0.8-1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
This table summarizes typical starting conditions for developing an HPLC method for compounds of this class, based on methods for related benzyl chloride derivatives.
Gas Chromatography (GC) for Volatile Product Analysis
Gas chromatography (GC) is the preferred method for the analysis of volatile and thermally stable compounds. nist.gov While this compound and many of its derivatives may have limited volatility, GC can be used for the analysis of more volatile starting materials, by-products, or certain reaction products.
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column wall. A flame ionization detector (FID) or a mass spectrometer (MS) is commonly used for detection.
GC-MS is a particularly powerful combination, as it provides both the retention time from the GC and the mass spectrum from the MS for each separated component. This allows for confident identification of the compounds in a mixture. researchgate.net For instance, GC-MS has been used to unambiguously identify and differentiate regioisomers of aroylbenzofurans formed during Friedel-Crafts acylation reactions. researchgate.net The analysis of crude reaction mixtures by GC-MS can provide valuable information on the regioselectivity of a reaction and the distribution of products. researchgate.net
Table 5: Illustrative GC-MS Parameters for Analysis of Benzoyl Derivatives
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Temperature Program | Ramped from a lower to a higher temperature |
| Detector | Mass Spectrometer (MS) |
This table outlines general parameters for a GC-MS method that could be adapted for volatile derivatives or by-products in the synthesis involving this compound. researchgate.net
Derivatization Strategies Utilizing Benzoyl Chloride for Enhanced Analytical Detection of Other Chemical Species
The reactivity of the acyl chloride group makes this compound, and benzoyl chlorides in general, highly effective derivatizing agents for enhancing the analytical detection of a wide array of chemical compounds. chemicalbook.com Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique, particularly chromatography and mass spectrometry. chromatographyonline.com The primary goal of derivatizing with a benzoyl chloride is to improve the chromatographic behavior and detection sensitivity of target molecules that are otherwise difficult to analyze. chromatographyonline.comnih.gov
The fundamental reaction employed is the Schotten-Baumann reaction, where the benzoyl chloride reacts with nucleophilic functional groups such as primary and secondary amines, phenols, and alcohols under basic conditions to form corresponding amides and esters. chromatographyonline.comacs.org This process offers several analytical advantages:
Enhanced Mass Spectrometric Detection: The addition of the benzoyl moiety increases the molecular weight of the analyte and introduces a stable, easily ionizable group. This often leads to improved ionization efficiency in techniques like electrospray ionization (ESI), resulting in greater sensitivity in mass spectrometry (MS) detection. acs.orgnih.gov The benzoyl group also provides a consistent fragmentation pattern during tandem mass spectrometry (MS/MS), which aids in both identification and quantification. chromatographyonline.com
Improved Stability and Volatility: Derivatization can stabilize thermally labile compounds, making them suitable for analysis by gas chromatography (GC).
Chiral Resolution: Because this compound is a chiral molecule (due to the (2S)-2-methylbutyl group), it can be used as a chiral derivatizing reagent (CDR). epa.govmdpi.com When it reacts with a racemic mixture of another chiral compound (e.g., an amine or alcohol), it forms a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatography techniques. mdpi.com
The derivatization procedure is typically rapid and can be performed at room temperature. chromatographyonline.com A common method involves mixing the sample with the benzoyl chloride reagent (often dissolved in an organic solvent like acetonitrile) and a base, such as sodium carbonate or borate (B1201080) buffer, to facilitate the reaction. nih.govnih.gov Research has demonstrated significant improvements in detection limits for various classes of compounds after benzoylation. acs.orgnih.gov
| Analyte Class | Analytical Technique | Observed Improvement | Reference |
|---|---|---|---|
| Monoacylglycerols | RP-UHPLC/MS | Up to 100-fold increase in sensitivity; 9-fold decrease in limit of detection. | acs.org |
| Sphingoid Bases | RP-UHPLC/MS | 6.5-fold decrease in limit of detection. | acs.org |
| Biogenic Amines | HPLC | Achieved detection limits between 0.02 and 0.09 µg/mL in complex samples. | rsc.org |
| Neurotransmitters (Monoamines) | HPLC-MS/MS | Limits of detection were between 0.03–0.2 nM. | nih.gov |
| Polar Metabolites | LC-MS/MS | Increased retention on reversed-phase columns and enhanced ionization efficiency. | chromatographyonline.com |
| Amine and Alcohol-Containing Metabolites | UHPLC-MS/MS | Enabled quantification of 50 compounds not quantifiable without derivatization. | acs.org |
Elemental Analysis for Stoichiometric Confirmation of Synthesized Compounds
Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a compound, providing the mass percentages of the constituent elements. azom.comresearchgate.net For organic chemists, this typically refers to CHN analysis (Carbon, Hydrogen, and Nitrogen) or CHNSO analysis (which also includes Sulfur and Oxygen). azom.comresearchgate.net This technique is indispensable for confirming the stoichiometry of newly synthesized compounds, such as those prepared using this compound as a reactant. researchgate.net
When a new compound is synthesized, for instance, by reacting this compound with an amine to form an amide, elemental analysis serves as a critical proof of its identity and purity. researchgate.net The process involves combusting a small, precisely weighed sample of the pure compound in an oxygen-rich environment. researchgate.netaccessengineeringlibrary.com This combustion converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen oxides, which are subsequently reduced to nitrogen gas (N₂). researchgate.net These combustion products are then separated and quantified by a detector, allowing for the calculation of the mass percentage of each element in the original sample. davidson.edu
The experimentally determined mass percentages are then compared against the theoretical values calculated from the proposed molecular formula. davidson.edu A close agreement between the "found" and "calculated" values confirms the empirical formula of the compound. davidson.edu When combined with molecular weight data from mass spectrometry, this allows for unambiguous confirmation of the molecular formula and, by extension, the success of the synthesis. davidson.edu Most scientific journals require the experimental values to be within ±0.4% of the calculated values to be accepted as evidence of a compound's purity and identity. nih.gov
For example, if this compound were reacted with aniline (B41778), the expected product would be N-phenyl-4-(2-methylbutyl)benzamide. Elemental analysis would be performed on the purified product to confirm this structure.
| Compound: N-phenyl-4-(2-methylbutyl)benzamide | ||
|---|---|---|
| Molecular Formula: C₁₈H₂₁NO | ||
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 80.86 | 80.75 |
| Hydrogen (H) | 7.92 | 7.99 |
| Nitrogen (N) | 5.24 | 5.19 |
Future Research Directions and Emerging Paradigms in Acyl Chloride Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The development of sustainable and environmentally friendly methods for synthesizing acyl chlorides is a critical area of future research. Traditional methods often rely on reagents like thionyl chloride and phosphorus pentachloride, which can be hazardous and produce significant waste. ontosight.aichemguide.co.uk Green chemistry principles are increasingly being applied to mitigate these issues.
Future research will likely focus on several key areas:
Alternative Chlorinating Agents: Investigating less hazardous and more atom-economical chlorinating agents is a primary goal. For instance, the use of silicon tetrachloride as a chlorinating reagent is being explored as a potentially more cost-effective and environmentally friendly alternative to traditional reagents like phosphorus trichloride (B1173362). google.com
Catalytic Methods: The development of catalytic methods for acyl chloride synthesis can reduce the need for stoichiometric amounts of aggressive reagents. Catalysts can enable milder reaction conditions and improve selectivity. wikipedia.org
Solvent-Free and Aqueous Systems: Moving away from volatile organic solvents is a major push in green chemistry. Research into solvent-free reaction conditions or the use of aqueous systems, despite the high reactivity of acyl chlorides with water, is a promising avenue. tandfonline.com For example, performing N-chloroacetylation in a phosphate (B84403) buffer has been shown to be a rapid and efficient method. tandfonline.com
Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters. Applying flow chemistry to the synthesis of acyl chlorides could lead to more efficient and safer industrial processes.
A recent approach for a related compound, 4-n-butyl benzoyl chloride, highlights a greener synthesis method. This process avoids fuming oxalyl chloride and instead introduces chlorine to 4-n-butyl methylbenzene to generate 4-n-butyl trichlorotoluene. This intermediate then reacts with 4-n-butyl benzoic acid to produce the final product with a high yield and purity, minimizing waste and environmental pollution. nus.edu.sg
Table 1: Comparison of Traditional and Greener Synthetic Protocols for Acyl Chlorides
| Feature | Traditional Methods (e.g., Thionyl Chloride) | Emerging Green Methods |
| Reagents | Stoichiometric, often hazardous (SOCl₂, PCl₅) chemguide.co.uk | Catalytic, less toxic alternatives (e.g., silicon tetrachloride) google.com |
| Solvents | Often volatile organic solvents | Solvent-free or aqueous buffers tandfonline.com |
| Byproducts | Acidic gases (HCl, SO₂) chemguide.co.uk | Fewer and less harmful byproducts |
| Safety | Vigorous reactions, requires careful handling chemistrystudent.com | Improved safety profiles, e.g., via flow chemistry |
| Efficiency | Established but can have lower atom economy | Higher atom economy and yield nus.edu.sg |
Exploration of Novel Catalytic Systems for Chemoselective Transformations
The high reactivity of acyl chlorides makes chemoselective transformations a significant challenge. fiveable.me Future research will focus on developing novel catalytic systems that can control the reactivity of the acyl chloride group, allowing for selective reactions with specific functional groups in a molecule.
Key areas of exploration include:
Transition Metal Catalysis: Transition metal catalysts have shown great promise in a wide range of organic transformations. Their application in controlling the reactivity of acyl chlorides for cross-coupling reactions and other transformations is an active area of research.
Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems. Organocatalysts can be designed to activate the acyl chloride or the nucleophile in a highly selective manner. For example, bases like pyridine (B92270) or N,N-dimethylformamide can catalyze acylations by activating the acyl chloride through nucleophilic catalysis. wikipedia.org
Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild, environmentally friendly conditions. The development of enzymes that can tolerate and selectively react with acyl chlorides would be a major breakthrough.
The goal is to develop catalytic systems that can differentiate between various nucleophiles present in a complex molecule, leading to highly specific and efficient syntheses.
Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is becoming increasingly important in modern chemical research. For acyl chlorides like 4-(2-methylbutyl)benzoyl chloride, computational tools can provide valuable insights into their reactivity and guide the design of new synthetic strategies.
Future integration will likely involve:
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms and predict the outcome of reactions. researchgate.netrsc.org For example, DFT calculations have been used to study the hydrolysis mechanism of benzoyl chlorides, showing how substituents and solvents affect the transition state structure and reactivity. researchgate.net This predictive power can save significant time and resources in the lab by identifying the most promising reaction conditions before any experiments are run.
Designing Novel Catalysts: Computational screening can be used to design new catalysts with enhanced activity and selectivity for specific transformations of acyl chlorides. By modeling the interaction between the catalyst, substrate, and reagents, researchers can identify key structural features that lead to improved performance.
Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms that are difficult to probe experimentally. jocpr.com This fundamental understanding can then be used to optimize reaction conditions and develop new synthetic methods. For instance, computational studies have helped to distinguish between ketene (B1206846) and N-acyl-iminium mechanisms in reactions involving acyl chlorides. researchgate.net
Table 2: Application of Computational Methods in Acyl Chloride Chemistry
| Computational Method | Application | Example |
| Density Functional Theory (DFT) | Predicting reaction pathways and transition states. researchgate.net | Studying the hydrolysis of benzoyl chlorides to understand substituent effects. researchgate.net |
| Ab initio calculations | Investigating reaction energetics and mechanisms. rsc.org | Calculating energy barriers for halogen transfer reactions involving acyl radicals. rsc.org |
| Molecular Docking | Simulating interactions between molecules. nih.gov | Predicting the binding of imidazole (B134444) derivatives to the STAT3-SH2 domain. nih.gov |
Applications in Advanced Materials Science and Polymer Chemistry Research
Acyl chlorides are versatile building blocks for the synthesis of a wide range of polymers and advanced materials. The unique structure of this compound, with its chiral side chain, makes it a particularly interesting monomer for creating materials with specific properties.
Future research in this area will likely explore:
Chiral Polymers: The incorporation of this compound into polymer backbones could lead to the development of chiral polymers with applications in enantioselective separations, asymmetric catalysis, and optoelectronics.
Liquid Crystals: The rigid benzoyl chloride core combined with the flexible alkyl side chain is a common structural motif in liquid crystals. Modifying the structure of this compound could lead to new liquid crystalline materials with tailored properties for displays and sensors. 4-Alkylbenzoyl chlorides are known intermediates in the preparation of diaryl esters that exhibit mesomorphic (liquid crystalline) properties. orgsyn.org
Functional Polymers: The reactive acyl chloride group can be used to post-functionalize polymers, introducing a wide range of chemical functionalities. This allows for the creation of materials with tailored properties for specific applications, such as drug delivery, coatings, and membranes. For example, acyl chlorides are used to modify polysaccharides to create esters with varying physical properties. pjoes.com
The ability to precisely control the structure and functionality of polymers at the molecular level will be a key driver of innovation in this field.
Expanding the Scope of Late-Stage Functionalization in Complex Molecule Synthesis
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final steps of its synthesis. nih.gov This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
While the high reactivity of acyl chlorides can be a challenge, it also presents an opportunity for LSF if it can be controlled. Future research will focus on developing methods to selectively introduce the 4-(2-methylbutyl)benzoyl group or to use the acyl chloride as a handle for further modifications.
Key directions include:
Selective Acylation: Developing highly selective methods to acylate specific positions in a complex molecule in the presence of multiple reactive sites. This could involve the use of tailored catalysts or directing groups.
Bioorthogonal Chemistry: Designing acyl chloride-based reactions that can occur in a biological environment without interfering with native biochemical processes. This could enable the labeling and tracking of biomolecules in living systems.
Drug Discovery: Using LSF to quickly create derivatives of bioactive molecules containing the 4-(2-methylbutyl)phenyl moiety to explore how this group affects their pharmacological properties. nih.gov The introduction of such a group could, for example, block potential metabolic sites and improve pharmacokinetic properties. nih.gov
The ability to efficiently and selectively modify complex molecules at a late stage will significantly accelerate the discovery and development of new drugs and chemical probes.
Q & A
Q. What are the recommended safety protocols for handling 4-(2-methylbutyl)benzoyl chloride in laboratory settings?
Methodological Answer: Due to its structural similarity to other benzoyl chloride derivatives (e.g., 4-bromobenzoyl chloride), the following precautions are critical:
- Personal Protective Equipment (PPE): Use impervious gloves (tested for chemical resistance), tightly sealed goggles, and protective lab coats to avoid skin/eye contact .
- Handling Conditions: Work in a fume hood to minimize inhalation risks. The compound is likely moisture-sensitive (analogous to 4-(dimethylamino)benzoyl chloride), so handle under inert atmospheres (e.g., nitrogen or argon) .
- Storage: Store in a cool, dry place, sealed with desiccants. Avoid contact with water or alcohols to prevent hydrolysis .
- Emergency Measures: For spills, neutralize with dry sodium bicarbonate and dispose of as hazardous waste .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer: The synthesis typically involves:
- Starting Material: React 4-(2-methylbutyl)benzoic acid with thionyl chloride (SOCl₂) under reflux. A molar ratio of 1:1.2 (acid:SOCl₂) is recommended to ensure complete conversion .
- Reaction Conditions: Reflux for 4–6 hours in anhydrous conditions. Monitor progress via FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) .
- Purification: Distill under reduced pressure (e.g., 80–100°C at 10 mmHg) to isolate the product. Confirm purity via NMR (e.g., carbonyl chloride peak at ~170 ppm in ¹³C NMR) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound when scaling up the synthesis?
Methodological Answer: Key considerations include:
- Catalyst Use: Add a catalytic amount of DMF (1–2 mol%) to accelerate the reaction by activating thionyl chloride .
- Solvent Selection: Use toluene or dichloromethane to improve solubility of the benzoic acid derivative and facilitate heat transfer during reflux .
- Byproduct Removal: Employ a Dean-Stark trap to remove HCl gas, shifting the equilibrium toward product formation. Excess SOCl₂ should be evaporated under vacuum to minimize side reactions .
- Scalability: Maintain strict temperature control (±2°C) during distillation to avoid thermal decomposition, which is critical at larger volumes .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Purity Analysis:
- GC-MS: Compare retention times and mass spectra with authentic standards. Monitor for peaks corresponding to hydrolyzed byproducts (e.g., 4-(2-methylbutyl)benzoic acid) .
- Karl Fischer Titration: Quantify residual moisture (critical for moisture-sensitive acyl chlorides) to ensure <0.1% water content .
- Structural Confirmation:
Q. How does the steric effects of the 2-methylbutyl group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Methodological Answer:
- Steric Hindrance: The branched 2-methylbutyl group reduces accessibility to the carbonyl carbon, slowing reaction rates with bulky nucleophiles (e.g., tertiary amines). Compare kinetics with less hindered analogs (e.g., 4-methylbenzoyl chloride) .
- Experimental Design: Conduct competition experiments between this compound and 4-methylbenzoyl chloride with a standard nucleophile (e.g., aniline). Monitor reaction progress via HPLC to quantify rate differences .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to visualize the electron density around the carbonyl group and predict regioselectivity in multi-nucleophile systems .
Q. What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
- Stabilization Techniques: Add stabilizers like 1% hydroquinone to inhibit radical-induced degradation. Store in amber glass under argon to block light and oxygen .
- Monitoring: Perform periodic FT-IR checks for the appearance of carboxylic acid peaks (~1700 cm⁻¹), indicating hydrolysis. Re-purify via short-path distillation if degradation exceeds 5% .
Q. How can researchers resolve contradictions in reported reactivity data for this compound across different solvents?
Methodological Answer:
- Systematic Solvent Screening: Test reactivity in polar aprotic (e.g., DMF), non-polar (e.g., hexane), and chlorinated solvents (e.g., DCM). Measure reaction rates using a model nucleophile (e.g., methanol) .
- Data Reconciliation: Account for solvent polarity effects on transition states. For example, higher polarity solvents may stabilize charged intermediates, accelerating reactions despite steric hindrance .
- Control Experiments: Repeat conflicting studies under identical conditions (temperature, purity) to isolate solvent-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
